1-(Hydroxymethyl)-2-methylcyclohexanol

Description

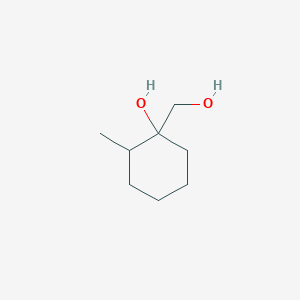

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(hydroxymethyl)-2-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7-4-2-3-5-8(7,10)6-9/h7,9-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFFQUJMGMVNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Hydroxymethyl 2 Methylcyclohexanol and Its Analogues

Strategies for Carbonyl Precursor Functionalization

A primary approach to the synthesis of 1-(hydroxymethyl)-2-methylcyclohexanol involves the functionalization of a carbonyl precursor, specifically a substituted cyclohexanone (B45756). This strategy is centered on the regioselective introduction of a hydroxymethyl group and the subsequent stereoselective reduction of the ketone functionality.

Regioselective Hydroxymethylation of Substituted Cyclohexanones

The initial and critical step in this synthetic pathway is the regioselective hydroxymethylation of 2-methylcyclohexanone (B44802) at the C1 position to yield 2-(hydroxymethyl)-2-methylcyclohexanone. This transformation can be achieved through a base-catalyzed aldol (B89426) condensation reaction with formaldehyde (B43269). The acidic α-hydrogen at the C1 position of 2-methylcyclohexanone can be deprotonated by a suitable base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent workup yields the desired α-hydroxymethylated ketone. The choice of base and reaction conditions is crucial to favor the formation of the thermodynamic enolate, ensuring regioselectivity at the more substituted α-carbon.

A related approach involves the Mannich reaction, where cyclohexanone is reacted with formaldehyde and a secondary amine, such as dimethylamine (B145610) hydrochloride, to form a Mannich base. google.com While this introduces an aminomethyl group, subsequent transformations could potentially lead to the desired hydroxymethyl functionality.

Stereoselective Reduction of Carbonyl Groups

With the precursor 2-(hydroxymethyl)-2-methylcyclohexanone in hand, the next pivotal step is the stereoselective reduction of the carbonyl group to a hydroxyl group. This reduction can lead to the formation of different diastereomers (cis and trans isomers) of this compound. The choice of reducing agent and conditions dictates the stereochemical outcome of this transformation.

Complex metal hydrides are widely used for the reduction of ketones to secondary alcohols. The two most common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

The stereoselectivity of these reductions is influenced by the steric hindrance around the carbonyl group. In the case of 2-(hydroxymethyl)-2-methylcyclohexanone, the approach of the hydride reagent to the carbonyl carbon will be directed by the existing substituents on the ring, leading to a mixture of diastereomers. The relative ratio of these isomers depends on whether the hydride attacks from the less hindered face of the molecule.

| Reducing Agent | Solvent | Typical Stereoselectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Generally less stereoselective, depends on substrate |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Can exhibit higher stereoselectivity based on steric hindrance |

For large-scale industrial synthesis, catalytic hydrogenation is often the preferred method for carbonyl reduction due to its efficiency, cost-effectiveness, and environmental benefits. This process involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for ketone hydrogenation include platinum (Pt), palladium (Pd), ruthenium (Ru), and nickel (Ni), often supported on materials like carbon or alumina.

The stereochemical outcome of catalytic hydrogenation is dependent on the catalyst, solvent, temperature, and pressure. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered to the carbonyl group. The stereoselectivity is determined by the facial bias of the substrate's adsorption on the catalyst. For industrial applications, the development of a robust and recyclable catalyst that provides high diastereoselectivity is a key objective. Challenges in industrial-scale hydrogenation include managing heat dissipation and ensuring efficient mass transfer of hydrogen gas. digitellinc.com

| Catalyst | Support | Typical Conditions |

| Platinum (Pt) | Carbon (C) | H₂, various pressures and temperatures |

| Palladium (Pd) | Carbon (C) | H₂, various pressures and temperatures |

| Ruthenium (Ru) | Alumina (Al₂O₃) | H₂, various pressures and temperatures |

| Nickel (Ni) | Various | H₂, high pressures and temperatures |

Biocatalysis offers a powerful tool for the enantioselective synthesis of chiral alcohols. Enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), can reduce ketones to alcohols with high stereoselectivity, often yielding a single enantiomer. This approach is particularly valuable for producing optically pure this compound.

A notable example of a similar transformation is the two-step enzymatic asymmetric reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. researchgate.net In this process, one enzyme first stereoselectively reduces the carbon-carbon double bond, and a second enzyme, a levodione (B1250081) reductase, stereospecifically reduces one of the carbonyl groups. researchgate.net This demonstrates the potential of using a sequence of enzymatic reactions to control multiple stereocenters. For the synthesis of enantiopure this compound, a suitable ketoreductase could be employed to reduce the carbonyl group of 2-(hydroxymethyl)-2-methylcyclohexanone with high enantio- and diastereoselectivity. The use of whole-cell biocatalysts, such as baker's yeast, can also be a cost-effective method for such reductions.

| Biocatalyst Type | Cofactor | Key Advantage |

| Alcohol Dehydrogenases (ADHs) | NAD(P)H | High enantio- and diastereoselectivity |

| Ketoreductases (KREDs) | NAD(P)H | High enantio- and diastereoselectivity |

| Whole Cells (e.g., Baker's Yeast) | In situ regeneration | Cost-effective, readily available |

Nucleophilic Addition and Organometallic Routes

An alternative synthetic strategy to construct the this compound framework involves the direct addition of a one-carbon nucleophile to the carbonyl group of 2-methylcyclohexanone. This approach bypasses the need for a pre-functionalized hydroxymethyl ketone intermediate.

Organometallic reagents, such as Grignard reagents, are excellent carbon-based nucleophiles that readily add to ketones to form alcohols. masterorganicchemistry.com The reaction of 2-methylcyclohexanone with a formaldehyde-equivalent Grignard reagent, such as (methoxymethyl)magnesium chloride, followed by demethylation, would yield the target diol. A more direct approach would be the reaction with a Grignard reagent derived from a protected hydroxymethyl halide. However, the direct Grignard reaction with formaldehyde itself is also a possibility, though it can be complicated by polymerization of the formaldehyde. libretexts.org

The Reformatsky reaction provides another avenue for the formation of a carbon-carbon bond between a carbonyl compound and an α-halo ester in the presence of zinc. wikipedia.orgorganic-chemistry.org While classically used to synthesize β-hydroxy esters, variations of this reaction could potentially be adapted for the addition of a one-carbon unit to 2-methylcyclohexanone. For instance, the reaction of 2-methylcyclohexanone with an α-haloacetate in the presence of zinc would form a β-hydroxy ester, which could then be reduced to the desired diol.

These nucleophilic addition methods offer a convergent approach to the synthesis of this compound and its analogues, providing alternative pathways to this important class of compounds.

Grignard Reagent Mediated Hydroxymethylation from Cyclohexanones

A primary and effective method for the synthesis of this compound involves the nucleophilic addition of a hydroxymethyl group equivalent to the carbonyl carbon of 2-methylcyclohexanone. The Grignard reaction is a powerful tool for this carbon-carbon bond formation. While a simple "hydroxymethyl Grignard reagent" (HOCH₂MgX) is unstable, specialized reagents have been developed to act as synthetic equivalents.

A prominent example is the use of (isopropoxydimethylsilyl)methylmagnesium chloride. This reagent adds to the ketone, and the resulting silicon-carbon bond can be subsequently cleaved under oxidative conditions to reveal the desired hydroxymethyl group. researchgate.net The synthesis, adapted from the procedure for the analogous 1-(hydroxymethyl)cyclohexanol (B3048127) from cyclohexanone, follows a two-step process. lookchem.comorgsyn.org

First, the Grignard reagent is prepared from (isopropoxydimethylsilyl)methyl chloride and magnesium turnings in a solvent like tetrahydrofuran (THF). lookchem.comorgsyn.org This reagent is then carefully added to a solution of 2-methylcyclohexanone at a reduced temperature (e.g., 0°C) to form the tertiary alcohol intermediate, 1-[(isopropoxydimethylsilyl)methyl]-2-methylcyclohexanol. The reaction is then quenched, typically with an aqueous ammonium (B1175870) chloride solution. lookchem.com

In the second step, the intermediate is subjected to oxidative cleavage. This is commonly achieved using hydrogen peroxide in the presence of a fluoride (B91410) source (like potassium fluoride) and a bicarbonate base in a mixed solvent system of methanol and THF. orgsyn.org This process breaks the C-Si bond and oxidizes it to a C-OH bond, yielding the final product, this compound.

| Step | Description | Key Reagents and Conditions |

| 1 | Grignard Addition | Starting Material: 2-MethylcyclohexanoneReagent: (Isopropoxydimethylsilyl)methylmagnesium chlorideSolvent: Dry Tetrahydrofuran (THF)Temperature: 0°CWorkup: Aqueous Ammonium Chloride (NH₄Cl) |

| 2 | Oxidative Cleavage | Intermediate: 1-[(Isopropoxydimethylsilyl)methyl]-2-methylcyclohexanolReagents: Hydrogen Peroxide (H₂O₂), Potassium Fluoride (KF), Potassium Hydrogen Carbonate (KHCO₃)Solvent: Methanol/THF |

This table outlines the key stages and conditions for the Grignard-mediated hydroxymethylation of 2-methylcyclohexanone.

Application of Hydroxymethyl Anion Equivalents

The strategy described above relies on the concept of a "hydroxymethyl anion equivalent" or "synthon." A hydroxymethyl anion (⁻CH₂OH) itself is not a practical reagent. Therefore, chemists have developed various stable precursors that can deliver this nucleophilic fragment to an electrophile, such as the carbonyl carbon of a ketone. orgsyn.org This concept is an example of Umpolung, or reactivity inversion, where the typical electrophilic character of a carbonyl-associated carbon is reversed.

The (isopropoxydimethylsilyl)methyl Grignard reagent is a highly effective example, offering a reliable route to hydroxymethylation. researchgate.net However, other reagents have also been developed to serve this purpose. The selection of a suitable equivalent often depends on the specific substrate and desired reaction conditions.

| Hydroxymethyl Anion Equivalent | Precursor/Reagent System | Notes |

| ⁻CH₂OSiR₃ | (R₃Si)CH₂MgCl | A common and effective class, exemplified by (isopropoxydimethylsilyl)methylmagnesium chloride. researchgate.netorgsyn.org |

| ⁻CH₂OSnBu₃ | Bu₃SnCH₂OH / BuLi | Stannane-based reagent generated in situ with a strong base like butyllithium. orgsyn.org |

| ⁻CH₂Ot-Bu | t-BuOCH₂Li | An alkoxymethyl lithium reagent. orgsyn.org |

| Protected Precursor | Tri-n-butyl[2-(trimethylsilyl)ethoxymethoxymethyl]stannane | A protected synthon that can be added to various electrophiles. lookchem.com |

This table presents a selection of reagents that serve as synthetic equivalents for the hydroxymethyl anion.

Stereochemical Control in De Novo Synthesis

The synthesis of this compound from 2-methylcyclohexanone inherently involves the creation of a new stereocenter at the C1 position, adjacent to the existing stereocenter at C2. This necessitates careful consideration of stereochemical control to obtain the desired isomer.

Diastereoselective Synthetic Pathways

The addition of a nucleophile, such as the bulky (isopropoxydimethylsilyl)methyl Grignard reagent, to the carbonyl of 2-methylcyclohexanone can proceed via two main trajectories: axial attack or equatorial attack. These two approaches lead to the formation of two different diastereomers, which can be described as cis or trans with respect to the relationship between the newly formed hydroxymethyl group and the existing methyl group.

The ratio of these diastereomers is primarily governed by steric hindrance. The nucleophile will preferentially attack from the less sterically encumbered face of the cyclohexanone ring. In the most stable chair conformation of 2-methylcyclohexanone, the methyl group will occupy an equatorial position to minimize steric strain. Consequently, the equatorial face is more hindered by the methyl group, and nucleophilic attack is more likely to occur from the axial direction. This generally leads to the formation of the cis diastereomer as the major product, where the incoming group and the adjacent methyl group are on the same face of the ring.

| Diastereomer | Relative Configuration | Expected Major/Minor Product | Rationale |

| cis-isomer | (1R,2R)-1-(Hydroxymethyl)-2-methylcyclohexanol | Major | Resulting from axial attack of the nucleophile on the less sterically hindered face. |

| trans-isomer | (1R,2S)-1-(Hydroxymethyl)-2-methylcyclohexanol | Minor | Resulting from equatorial attack of the nucleophile on the more sterically hindered face. |

This table illustrates the two possible diastereomers of this compound and the stereochemical rationale for their formation.

Enantioselective Synthetic Pathways

Achieving enantioselectivity in the synthesis of this compound requires the use of chiral reagents, catalysts, or auxiliaries. If the starting 2-methylcyclohexanone is racemic, the product will also be a racemic mixture of enantiomers (albeit potentially enriched in one diastereomer). To produce an enantioenriched product, several strategies can be employed.

One approach is the use of a chiral catalyst to mediate the addition of the hydroxymethyl equivalent. For example, asymmetric allylation protocols, such as the Keck asymmetric allylation, have been used to create chiral alcohols with high enantiomeric excess (ee). scispace.com Similarly, palladium-catalyzed enantioselective allylic alkylation has been effectively used to generate chiral tertiary alcohol stereocenters in the synthesis of complex cyclopentanol (B49286) frameworks. nih.gov These principles can be adapted to the hydroxymethylation reaction by designing a chiral ligand that complexes with the magnesium of the Grignard reagent or another metal center, thereby creating a chiral environment that directs the nucleophilic attack to one specific face of the prochiral carbonyl group.

Another strategy involves the enantioselective reduction of a precursor ketone that already contains the hydroxymethyl group. While this adds steps to the synthesis, it allows for the use of well-established catalytic asymmetric reduction methods.

Methodological Insights from Analogous Cyclohexanol (B46403) Syntheses

A broader examination of synthetic methods for cyclohexanol derivatives provides valuable insights that can be applied to the synthesis of this compound. These alternative methodologies highlight different approaches to ring formation, functional group installation, and stereochemical control.

For instance, a manganese-catalyzed method allows for the synthesis of substituted cycloalkanes from diols and secondary alcohols or ketones through a hydrogen borrowing cascade. acs.org This atom-economical approach could potentially be adapted to construct the substituted cyclohexanol ring system from acyclic precursors.

Furthermore, highly stereoselective reductions of substituted cyclohexanones to the corresponding thermodynamically stable alcohols can be achieved using reagents like lithium dispersion with catalytic amounts of iron(II) or copper(II) chloride. organic-chemistry.org This highlights a powerful method for controlling the stereochemistry of the hydroxyl group if the synthesis proceeds through a reduction step.

The synthesis of the parent compound, 1-(hydroxymethyl)cyclohexanol, has been thoroughly documented and serves as the most direct analogue for methodological development. lookchem.comorgsyn.org The detailed procedures for Grignard addition and subsequent oxidative cleavage provide a robust and scalable foundation for synthesizing substituted derivatives. lookchem.comorgsyn.org

| Methodology | Starting Materials | Key Transformation | Relevance to Target Synthesis |

| Grignard Hydroxymethylation lookchem.comorgsyn.org | Cyclohexanone, (isopropoxydimethylsilyl)methyl chloride | Nucleophilic addition and oxidative cleavage | Direct and high-yielding route to the 1-(hydroxymethyl)cyclohexanol core structure. |

| Manganese-Catalyzed Cyclization acs.org | Diols, Secondary Alcohols/Ketones | Hydrogen borrowing cascade to form the cycloalkane ring | Alternative, atom-economical approach to constructing the core cyclohexyl ring system. |

| Stereoselective Ketone Reduction organic-chemistry.org | Substituted Cyclohexanones | Reduction of carbonyl to hydroxyl group | Provides a method for establishing the stereochemistry at a hydroxyl-bearing carbon. |

| Multi-step Synthesis via Epoxidation youtube.com | Cyclohexanone, Phenylmagnesium bromide | Grignard addition, dehydration, epoxidation, epoxide opening | Illustrates a pathway to introduce multiple functional groups with stereocontrol via an epoxide intermediate. |

This table summarizes various synthetic methodologies for cyclohexanol derivatives and their potential application in the synthesis of this compound.

Stereochemical and Conformational Analysis of 1 Hydroxymethyl 2 Methylcyclohexanol

Isomeric Forms and Stereoisomeric Relationships

The presence of two substituent groups on the cyclohexane (B81311) ring gives rise to multiple stereoisomers, defined by the relative and absolute configurations of these groups.

Diastereomeric Configurations (cis/trans) and their Preparation

1-(Hydroxymethyl)-2-methylcyclohexanol exists as two primary diastereomers: cis and trans. These isomers are distinguished by the relative positions of the hydroxymethyl and methyl groups with respect to the plane of the cyclohexane ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides.

The preparation of these diastereomers often requires stereoselective synthetic methods. One common strategy for synthesizing trans-2-substituted cyclohexanols is the hydroboration-oxidation of a corresponding 1-substituted cyclohexene. biosynth.com For example, the hydroboration-oxidation of 1-methylcyclohexene yields trans-2-methylcyclohexanol. chemistrysteps.com This reaction proceeds via a syn-addition of borane across the double bond, followed by oxidation with retention of configuration, resulting in the hydrogen and hydroxyl groups being added to the same face of the ring, leading to a trans relationship between the new hydroxyl group and the pre-existing methyl group. chemistrysteps.com

A plausible route to this compound could involve the asymmetric hydroxymethylation of 2-methylcyclohexanone (B44802). This reaction, often catalyzed by an organocatalyst like L-threonine, introduces a hydroxymethyl group adjacent to the carbonyl. wikipedia.org Subsequent reduction of the ketone can produce a mixture of cis and trans diastereomers. The stereochemical outcome of the reduction (i.e., the ratio of cis to trans products) is highly dependent on the reducing agent used and the steric environment around the carbonyl group. Bulky reducing agents will preferentially attack from the less hindered face, potentially favoring one diastereomer over the other.

Another approach involves the catalytic hydrogenation of ortho-cresol to produce 2-methylcyclohexanol, which could then be functionalized at the C1 position. libretexts.org However, achieving stereocontrol in the subsequent hydroxymethylation step would be a critical challenge.

Chiral Centers and Enantiomeric Considerations

This compound possesses two chiral centers:

C1: The carbon atom bonded to the hydroxyl group (-OH), the hydroxymethyl group (-CH2OH), C2, and C6 of the ring.

C2: The carbon atom bonded to the methyl group (-CH3), a hydrogen atom, C1, and C3 of the ring.

A chiral center is a carbon atom attached to four different substituents. wikipedia.orgmasterorganicchemistry.com The presence of two chiral centers means that a maximum of 2n = 22 = 4 stereoisomers can exist. These four stereoisomers consist of two pairs of enantiomers.

The relationships between these stereoisomers are as follows:

(1R,2R)-1-(hydroxymethyl)-2-methylcyclohexanol and (1S,2S)-1-(hydroxymethyl)-2-methylcyclohexanol are enantiomers. They are non-superimposable mirror images of each other.

(1R,2S)-1-(hydroxymethyl)-2-methylcyclohexanol and (1S,2R)-1-(hydroxymethyl)-2-methylcyclohexanol are also enantiomers.

The relationship between a stereoisomer from the first pair and one from the second pair (e.g., (1R,2R) and (1R,2S)) is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other. chemrxiv.org

The cis and trans diastereomers each consist of a pair of enantiomers. For instance, the trans isomer corresponds to the (1R,2R) and (1S,2S) pair, while the cis isomer corresponds to the (1R,2S) and (1S,2R) pair (the specific assignment depends on priority rules). Molecules with multiple chiral centers that are achiral due to an internal plane of symmetry are known as meso compounds, though this is not the case for this molecule.

Cyclohexane Ring Conformations and Substituent Effects

The non-planar nature of the cyclohexane ring is fundamental to understanding the stability and properties of its derivatives.

Chair Conformations and Dynamic Interconversion

To minimize angle and torsional strain, cyclohexane and its derivatives adopt a puckered, non-planar structure known as the chair conformation. This is the most stable conformation, with all C-C-C bond angles close to the ideal tetrahedral angle of 109.5° and all C-H bonds staggered.

The cyclohexane ring is not static; it undergoes a dynamic process called a "ring flip" or "chair interconversion." During a ring flip, one chair conformation converts into another equivalent, but distinct, chair conformation. A crucial consequence of this interconversion is that all substituents that were in axial positions (pointing up or down, parallel to the ring's axis) become equatorial (pointing outwards from the perimeter of the ring), and vice versa. This equilibrium between two chair conformers is rapid at room temperature.

Axial-Equatorial Preferences of Hydroxymethyl and Methyl Groups

For a substituted cyclohexane, the two chair conformers are generally not equal in energy. Substituents typically prefer the more spacious equatorial position to avoid steric hindrance with other atoms on the ring. This preference is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position. A larger A-value indicates a stronger preference for the equatorial position.

The A-values for the substituents in this compound are key to predicting the most stable conformation.

| Substituent Group | A-value (kcal/mol) |

| Methyl (-CH3) | 1.70 - 1.8 wikipedia.org |

| Hydroxyl (-OH) | 0.87 |

| Hydroxymethyl (-CH2OH) | ~1.80 |

Note: The A-value for the hydroxymethyl group is comparable to that of an ethyl group. This is because the terminal -OH group can rotate away from the ring, minimizing steric interactions, similar to how the terminal methyl of an ethyl group does. wikipedia.org

Based on these values, both the methyl and hydroxymethyl groups have a significant preference for the equatorial position. The hydroxymethyl group has a slightly greater steric demand than the methyl group.

Analysis of Conformational Strain and Non-Bonded Interactions

The primary source of conformational strain that drives the preference for equatorial substitution is the 1,3-diaxial interaction . wikipedia.org This refers to the steric repulsion between an axial substituent and the two axial hydrogen atoms located on the same side of the ring, three carbons away.

The conformational equilibrium for the cis and trans diastereomers of this compound can be analyzed as follows:

trans-1-(hydroxymethyl)-2-methylcyclohexanol: In the trans configuration, the two substituents are on opposite sides of the ring. This allows for a chair conformation where both the methyl group and the hydroxymethyl group can occupy equatorial positions (diequatorial). The alternative chair conformation, resulting from a ring flip, would force both groups into highly unfavorable axial positions (diaxial). Due to the large combined A-values of the two groups, the diaxial conformer is significantly higher in energy. Therefore, the equilibrium will overwhelmingly favor the diequatorial conformation, effectively "locking" the molecule in this shape.

cis-1-(hydroxymethyl)-2-methylcyclohexanol: In the cis configuration, the substituents are on the same side of the ring. In any chair conformation, one group must be axial while the other is equatorial. A ring flip interconverts these two possibilities.

Conformer A: Axial hydroxymethyl group and equatorial methyl group. The total conformational strain from 1,3-diaxial interactions would be approximately 1.80 kcal/mol.

Conformer B: Equatorial hydroxymethyl group and axial methyl group. The total conformational strain would be approximately 1.70 kcal/mol.

Equilibrium Studies of Conformational Isomers and Population Distribution

The conformational equilibrium of this compound is primarily dictated by the steric and electronic interactions between the hydroxymethyl and methyl substituents on the cyclohexane ring. The chair conformation is the most stable arrangement for the cyclohexane ring, and the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by the magnitude of steric strain, particularly 1,3-diaxial interactions, and the potential for intramolecular hydrogen bonding.

For the cis and trans diastereomers of this compound, the chair conformations and their equilibria differ significantly.

Cis Isomers: In the cis configuration, both the hydroxymethyl and methyl groups are on the same face of the cyclohexane ring. This leads to two possible chair conformers that are in equilibrium: one with an axial methyl group and an equatorial hydroxymethyl group, and the other with an equatorial methyl group and an axial hydroxymethyl group. Generally, the conformer with the larger group in the equatorial position is more stable. Due to the greater steric bulk of the methyl group compared to the hydroxymethyl group, the equilibrium is expected to favor the conformer where the methyl group is equatorial and the hydroxymethyl group is axial.

Trans Isomers: In the trans configuration, the hydroxymethyl and methyl groups are on opposite faces of the ring. This results in two chair conformers: one with both substituents in equatorial positions (diequatorial) and the other with both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions. The diaxial conformer, on the other hand, experiences severe steric strain from the interactions of both axial substituents with the axial hydrogens on the same side of the ring. Consequently, the conformational equilibrium for the trans isomer strongly favors the diequatorial conformation.

The population distribution of these conformers at equilibrium can be estimated using the principles of conformational analysis and, more accurately, determined experimentally through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between vicinal protons in the 1H NMR spectrum are particularly informative for determining the dihedral angles and thus the preferred conformation.

Interactive Data Table: Estimated Conformational Preferences of this compound Isomers

| Isomer | Conformer 1 | Conformer 2 | Predominant Conformer | Estimated Population at Equilibrium (Room Temp.) |

| cis | (ax) CH3, (eq) CH2OH | (eq) CH3, (ax) CH2OH | (eq) CH3, (ax) CH2OH | > 95% |

| trans | (eq) CH3, (eq) CH2OH | (ax) CH3, (ax) CH2OH | (eq) CH3, (eq) CH2OH | > 99% |

Note: The population estimates are based on general principles of conformational analysis and may vary with solvent and temperature.

Influence of Stereochemistry on Reaction Pathways and Selectivity

The specific stereochemistry of this compound has a profound influence on the pathways and outcomes of its chemical reactions. The accessibility of the reacting functional groups (the two hydroxyl groups) is dictated by their axial or equatorial positioning in the dominant conformer, which in turn affects the stereoselectivity of the reaction.

For instance, in reactions involving nucleophilic attack on the carbon bearing the hydroxyl group, the trajectory of the incoming nucleophile is influenced by the steric hindrance posed by the adjacent substituents. In the more stable diequatorial conformer of the trans isomer, both the hydroxymethyl and methyl groups are positioned away from the axial faces of the ring, allowing for relatively unhindered attack from either the axial or equatorial direction, depending on the reaction conditions and the nature of the electrophile.

Conversely, in the predominant conformer of the cis isomer (equatorial methyl, axial hydroxymethyl), the axial hydroxymethyl group is more sterically hindered from one face of the ring by the axial hydrogens. This can lead to a higher degree of stereoselectivity in reactions at this position, favoring attack from the less hindered equatorial face.

Furthermore, the relative orientation of the two hydroxyl groups in the different stereoisomers can lead to different products in reactions that involve both functional groups. For example, in an intramolecular cyclization reaction, the proximity and spatial relationship of the two hydroxyl groups will determine the feasibility and the stereochemical outcome of the ring formation. The cis isomer, with one axial and one equatorial hydroxyl group in its most stable conformation, may be pre-disposed to form certain cyclic ethers more readily than the trans isomer, where both hydroxyl groups are equatorial and further apart in the preferred diequatorial conformer.

The stereochemical outcome of oxidation reactions of the hydroxyl groups can also be affected. The accessibility of the oxidizing agent to the axial versus equatorial hydroxyl group can differ, potentially leading to different reaction rates or selectivities. The steric environment created by the neighboring methyl group plays a crucial role in directing the approach of the reagent.

Reactivity and Transformational Chemistry of 1 Hydroxymethyl 2 Methylcyclohexanol

Functionalization of the Cyclohexane (B81311) Ring System

Introduction of Additional Functionalities

There is no published research documenting methods for the introduction of additional functionalities onto the cyclohexane ring of 1-(Hydroxymethyl)-2-methylcyclohexanol.

Ring Transformations (if applicable to specific derivatives)

Information regarding ring transformation reactions, such as ring-opening, contraction, or expansion, for derivatives of this compound is not found in the current scientific literature.

Derivatization Strategies for Targeted Reactivity or Modified Properties

Specific strategies for the derivatization of the hydroxyl or hydroxymethyl groups of this compound to achieve targeted reactivity or to modify its chemical properties have not been reported.

Advanced Spectroscopic and Chromatographic Characterization of 1 Hydroxymethyl 2 Methylcyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the connectivity and spatial relationships of its constituent atoms. emerypharma.com For a molecule with multiple stereocenters like 1-(hydroxymethyl)-2-methylcyclohexanol, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment. emerypharma.com

The ¹H and ¹³C NMR spectra serve as foundational fingerprints for the molecule. Based on the structure of this compound, a distinct set of signals is predicted. The ¹H NMR spectrum is expected to show signals for the methyl group, the ten protons of the cyclohexane (B81311) ring (many of which would be diastereotopic and overlapping), the two protons of the hydroxymethyl group, and the two hydroxyl protons. The ¹³C NMR spectrum would correspondingly display eight unique carbon signals: one for the methyl group, six for the cyclohexane ring, and one for the hydroxymethyl carbon.

The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms. The protons and carbons directly attached to or near the hydroxyl groups (C1, C2, and the -CH₂OH group) are expected to resonate at lower fields (higher ppm values) compared to the other aliphatic protons and carbons in the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents expected chemical shift ranges. Actual values may vary based on solvent and specific stereoisomer.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH ₃ | 0.8 - 1.2 | Doublet (d) |

| Cyclohexane Ring (-CH ₂-, -CH -) | 1.2 - 2.2 | Multiplets (m) |

| -CH ₂OH | 3.4 - 3.8 | Two Doublets (AB system) |

| C1-OH and CH₂-OH | 2.0 - 5.0 (variable) | Singlets (s), broad |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges. Actual values may vary based on solvent and specific stereoisomer.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ | 15 - 25 |

| Cyclohexane Ring (-C H₂-) | 20 - 40 |

| Cyclohexane Ring (-C H-) | 35 - 50 |

| -C H₂OH | 60 - 70 |

| C 1-OH | 70 - 80 |

While 1D NMR provides initial data, 2D NMR experiments are required to piece together the molecular puzzle, confirming atomic connectivity and providing clues to the compound's stereochemistry. youtube.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would be critical to:

Confirm the coupling between the methyl protons and the proton on C2.

Trace the connectivity of the protons around the cyclohexane ring, helping to assign the complex, overlapping multiplets.

Show a correlation between the two diastereotopic protons of the -CH₂OH group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. hmdb.ca This technique is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signals in the 3.4-3.8 ppm range would correlate with the carbon signal around 60-70 ppm, confirming the -CH₂OH group. emerypharma.com

A correlation from the methyl protons to both C2 and C1.

Correlations from the hydroxymethyl protons (-CH₂OH) to C1.

These correlations would unequivocally confirm the substitution pattern, linking the methyl group to C2 and the hydroxymethyl group to the tertiary alcohol center at C1.

The synthesis of this compound can result in a mixture of diastereomers (e.g., cis and trans isomers relative to the orientation of the methyl and hydroxymethyl groups). Quantitative NMR (qNMR) is a powerful method for determining the isomeric ratio in the final product mixture. By identifying unique, well-resolved signals in the ¹H NMR spectrum for each isomer and carefully measuring their integration, a precise molar ratio can be calculated without the need for chromatographic separation or compound-specific response factors.

Mass Spectrometry (MS)

Mass spectrometry is a high-sensitivity technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. revisely.com

Under electron ionization (EI), the this compound molecule (Molecular Weight: 144.21 g/mol ) will form a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 144. However, for alcohols, the molecular ion peak is often weak or entirely absent due to rapid fragmentation. libretexts.org The fragmentation pattern is dictated by the formation of the most stable carbocations and radicals. chemguide.co.uklibretexts.org

Predicted fragmentation pathways include:

Loss of Water: A common fragmentation for alcohols, leading to a peak at m/z 126 (M-18).

Loss of a Hydroxymethyl Radical: Cleavage of the C1-C(H₂OH) bond would result in the loss of a ·CH₂OH radical (mass 31), potentially leading to a fragment at m/z 113.

Alpha-Cleavage: Cleavage of the C1-C2 bond is a favorable pathway. This would break the ring and could lead to various charged fragments depending on where the charge resides.

Ring Cleavage: The cyclohexane ring can undergo various cleavages, often resulting in a characteristic cluster of peaks separated by 14 mass units (-CH₂-). libretexts.org

Loss of Methyl Group: Loss of the methyl group from the molecular ion would produce a fragment at m/z 129 (M-15).

Table 3: Predicted Key Mass Fragments for this compound (EI-MS) This table presents plausible fragmentation pathways and the corresponding expected m/z values.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 144 | [C₈H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 126 | [C₈H₁₄O]⁺˙ | Loss of H₂O |

| 129 | [C₇H₁₃O₂]⁺ | Loss of ·CH₃ |

| 113 | [C₇H₁₃O]⁺ | Loss of ·CH₂OH |

| 98 | [C₆H₁₀O]⁺˙ | Loss of H₂O and C₂H₄ (ethylene) |

| 83 | [C₆H₁₁]⁺ | Loss of H₂O and ·CH₂OH |

For analyzing this compound in complex samples, such as reaction mixtures or biological matrices, hyphenated chromatographic and mass spectrometric techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds. nih.gov Due to the polar hydroxyl groups, this compound has limited volatility. Therefore, analysis often requires derivatization, such as silylation, to replace the active hydrogens on the hydroxyl groups with less polar trimethylsilyl (B98337) (TMS) groups. This increases volatility and improves chromatographic peak shape, allowing for effective separation and identification based on the compound's characteristic retention time and mass spectrum. sigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the method of choice for analyzing non-volatile, polar compounds without the need for derivatization. escholarship.orgnih.gov The compound can be separated from a complex mixture using reverse-phase or hydrophilic interaction liquid chromatography (HILIC) before being introduced into the mass spectrometer. Electrospray ionization (ESI) is typically used to generate ions in the liquid phase. Tandem MS (MS/MS) enhances selectivity and sensitivity by selecting the precursor ion (e.g., m/z 145, [M+H]⁺) and fragmenting it to produce characteristic product ions, which are then detected. This technique, particularly in selected reaction monitoring (SRM) mode, allows for highly specific and sensitive quantification of the analyte even at trace levels. nih.govmdpi.com

Derivatization Approaches for Enhanced MS Sensitivity and Selectivity

For the analysis of this compound by mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), derivatization is a crucial step to enhance sensitivity and selectivity. The presence of two hydroxyl groups in the molecule makes it polar and less volatile, which can lead to poor chromatographic resolution and low ionization efficiency. Chemical derivatization addresses these issues by converting the polar hydroxyl groups into less polar, more volatile, and more readily ionizable moieties. registech.comcfsilicones.com The primary derivatization strategies for diols like this compound include silylation, acylation, and the use of boronic acids.

Silylation is a widely employed technique for the derivatization of alcohols and diols prior to GC-MS analysis. registech.com This method involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). thescipub.com The resulting TMS ethers are significantly more volatile and thermally stable than the parent diol, leading to improved peak shapes and reduced tailing in gas chromatography. registech.com The increased molecular weight and the characteristic fragmentation patterns of the TMS derivatives in the mass spectrometer also aid in structural elucidation and confident identification. For hindered hydroxyl groups, which may be present in a substituted cyclohexane ring, the addition of a catalyst like TMCS is often necessary to drive the reaction to completion. gcms.cz

Acylation is another effective derivatization strategy, suitable for both GC-MS and LC-MS applications. thermofisher.com This process involves the reaction of the hydroxyl groups with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride (e.g., acetic anhydride, trifluoroacetic anhydride, or benzoyl chloride), to form esters. nih.govnih.govacs.org Acylation reduces the polarity of the diol, thereby improving its chromatographic behavior. thermofisher.com For LC-MS, especially with electrospray ionization (ESI), derivatization with reagents containing a readily ionizable group can significantly enhance the signal intensity. For instance, derivatizing with a reagent that introduces a permanent positive charge or a group with high proton affinity can lead to a substantial increase in sensitivity. aliyuncs.comsigmaaldrich.com The choice of acylating agent can be tailored to the specific analytical needs, with fluorinated anhydrides often used to enhance detection by electron capture detectors in GC. thermofisher.com

Boronic acid derivatization is a highly selective method for vicinal diols (1,2-diols). nih.govnih.gov While this compound is a 1,3-diol, boronic acids can also react with 1,3-diols to form stable six-membered cyclic boronate esters. gcms.cz This reaction is rapid and can be performed under mild conditions. nih.gov The formation of the cyclic boronate ester significantly increases the volatility and thermal stability of the diol, making it amenable to GC-MS analysis. Furthermore, the use of boronic acids containing specific moieties, such as a phenyl group or a halogen, can introduce a unique isotopic pattern or a characteristic fragment ion in the mass spectrum, which greatly enhances the selectivity of the analysis. nih.gov This is particularly useful for distinguishing the target analyte from a complex sample matrix. nih.gov

Interactive Data Table: Common Derivatization Reagents for this compound

| Derivatization Method | Reagent | Resulting Derivative | Key Advantages for MS Analysis |

|---|---|---|---|

| Silylation | BSTFA (+ TMCS) | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability for GC-MS. registech.com |

| Acylation | Acetic Anhydride | Acetate ester | Reduced polarity, improved chromatographic shape. thermofisher.com |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate ester | Enhanced detectability with electron capture detectors in GC. thermofisher.com |

| Boronic Acid Derivatization | n-Butylboronic Acid | Cyclic boronate ester | High selectivity for diols, forms stable derivatives for GC-MS. gcms.cz |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the molecular structure and functional groups present in a molecule. mdpi.com For this compound, these techniques are instrumental in identifying its characteristic chemical bonds and gaining insights into its conformational preferences.

The infrared and Raman spectra of this compound are dominated by the vibrational modes of its hydroxyl (-OH) groups and the hydrocarbon framework of the substituted cyclohexane ring.

The most prominent feature in the IR spectrum is the O-H stretching vibration , which typically appears as a broad and strong absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is due to intermolecular hydrogen bonding between the hydroxyl groups of different molecules. In dilute solutions, a sharper, less intense band corresponding to free (non-hydrogen-bonded) O-H stretching may be observed at higher wavenumbers (around 3600-3650 cm⁻¹).

The C-O stretching vibrations for the primary and secondary hydroxyl groups are expected to produce strong bands in the fingerprint region of the IR spectrum, typically between 1000 cm⁻¹ and 1200 cm⁻¹. The exact position of these bands can be influenced by the conformation of the molecule. For a similar compound, 2-methylcyclohexanol, strong absorptions are observed in this region, which can be attributed to the C-O stretching modes. nist.govchemicalbook.com

The C-H stretching vibrations of the methyl group and the cyclohexane ring appear in the 2850-3000 cm⁻¹ region. mdpi.com The asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups fall within this range. The C-H bending vibrations (scissoring, wagging, twisting, and rocking) of the methylene (B1212753) groups in the ring and the hydroxymethyl group give rise to a series of bands in the 1470-1340 cm⁻¹ region.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

|---|---|---|---|---|

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak | The broadness is due to intermolecular hydrogen bonding. |

| C-H Stretch (sp³ C-H) | 2850-3000 | Medium to Strong | Strong | Includes stretches from the cyclohexane ring and methyl group. |

| C-H Bend (CH₂/CH₃) | 1340-1470 | Medium | Medium | Multiple bands are expected in this region. |

| C-O Stretch | 1000-1200 | Strong | Medium | Sensitive to the conformation of the hydroxyl and hydroxymethyl groups. |

| Cyclohexane Ring Vibrations | 800-1200 | Medium | Strong | "Fingerprint" region, highly sensitive to substitution and conformation. |

Conformational Insights from Vibrational Signatures

The vibrational spectrum of this compound is highly sensitive to its conformational isomerism. The cyclohexane ring exists predominantly in a chair conformation, and the substituents—the methyl group and the hydroxymethyl group—can occupy either axial or equatorial positions. gmu.edupressbooks.pub This leads to several possible diastereomers and conformers, each with a unique vibrational signature.

The positions of the C-O stretching bands are particularly informative for conformational analysis. gmu.edu The frequency of the C-O stretch is known to differ depending on whether the hydroxyl group is in an axial or equatorial orientation. Similarly, the orientation of the hydroxymethyl group will influence its vibrational modes and those of the adjacent ring carbons.

Furthermore, the fingerprint region of the spectrum (below 1500 cm⁻¹) contains a complex pattern of bands arising from C-C stretching and various bending modes of the entire molecule. This region is unique for each conformer. mdpi.com By comparing the experimental IR and Raman spectra with theoretical spectra calculated for different possible conformations (e.g., diequatorial, axial-equatorial), it is possible to determine the predominant conformation of the molecule in a given state (solid, liquid, or solution). researchgate.net For instance, intramolecular hydrogen bonding between the hydroxyl group and the hydroxymethyl group is possible in certain conformations, which would lead to a distinct shift in the O-H stretching frequency. The presence or absence of such bands can provide direct evidence for specific conformational preferences.

Computational and Theoretical Studies of 1 Hydroxymethyl 2 Methylcyclohexanol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and other ab initio techniques, can provide deep insights into the electronic structure and predict various spectroscopic parameters.

Electronic Structure and Stability Assessment

A thorough analysis of the electronic structure of 1-(hydroxymethyl)-2-methylcyclohexanol would involve the calculation of its molecular orbitals (HOMO and LUMO), electrostatic potential surface, and charge distribution. Such a study would reveal the most electron-rich and electron-poor regions of the molecule, offering clues about its reactivity and intermolecular interactions. The total electronic energy and heat of formation could also be calculated to assess its thermodynamic stability. However, specific studies detailing these electronic properties for this compound are not available in the reviewed literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic data, which can be invaluable for the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound would require the application of methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations would ideally be performed for various possible conformations of the molecule, with the predicted shifts averaged based on the calculated equilibrium populations of these conformers. While the principles of such predictions are well-established for substituted cyclohexanes, specific predicted NMR data for this compound have not been published.

Conformational Analysis using Computational Methods

The flexible six-membered ring of this compound can adopt several conformations, primarily different chair and boat forms. The presence of two substituents, a hydroxymethyl group and a methyl group, on adjacent carbons leads to a number of possible stereoisomers and conformers, each with a unique energy and geometry.

Optimization of Conformer Geometries and Relative Energies

A comprehensive conformational analysis would involve identifying all possible low-energy conformers arising from the chair-flip of the cyclohexane (B81311) ring and the rotation around the C-C and C-O bonds of the hydroxymethyl substituent. The geometry of each of these conformers would be optimized to find the minimum energy structure. Following optimization, the relative energies of these conformers would be calculated to determine their relative stabilities. For this compound, this would involve comparing the energies of conformers with axial and equatorial orientations of the methyl and hydroxymethyl groups. Unfortunately, specific data tables with optimized geometries and relative energies for the conformers of this molecule are not present in the available literature.

Prediction of Conformational Equilibrium Populations

Based on the calculated relative energies of the conformers, their equilibrium populations at a given temperature can be predicted using the Boltzmann distribution. This would provide a quantitative measure of the conformational preferences of this compound, indicating which spatial arrangements of the substituents are most favored. Without the relative energy data, a prediction of the conformational equilibrium populations for this specific compound cannot be provided.

Barriers to Conformational Interconversion

The energy barriers for the interconversion between different conformers, such as the chair-chair ring flip, are important for understanding the dynamic behavior of the molecule. These barriers can be calculated by identifying the transition state structures that connect the conformers on the potential energy surface. Such calculations would reveal how easily the molecule can change its shape. As with the other computational aspects, specific studies on the barriers to conformational interconversion for this compound have not been reported.

Reaction Mechanism Elucidation and Kinetic Analysis

The elucidation of reaction mechanisms is a cornerstone of computational chemistry. Through the calculation of potential energy surfaces, chemists can map out the energetic pathways of a reaction, identifying intermediates and, crucially, the transition states that govern the reaction rate.

Transition State Characterization for Key Reactions

Detailed computational studies would involve locating and characterizing the transition state structures for reactions involving this compound. This would include determining their geometries, vibrational frequencies (to confirm they are true first-order saddle points), and activation energies. Such data is fundamental to understanding how the molecule reacts and what factors influence the reaction speed. At present, no specific transition state characterizations for key reactions of this compound have been reported in the literature.

Prediction of Regioselectivity and Stereoselectivity in Transformations

Many reactions involving this compound have the potential to yield multiple products, differing in the region of the molecule that has reacted (regioisomers) or in their three-dimensional arrangement (stereoisomers). Computational models can predict the relative energies of the transition states leading to these different products. The transition state with the lowest energy will correspond to the major product, thus allowing for the prediction of regioselectivity and stereoselectivity. For instance, in a dehydration reaction, theoretical calculations could predict which alkene isomer would be preferentially formed. Unfortunately, specific predictive studies on the regioselectivity and stereoselectivity of transformations involving this compound are not available.

Applications and Industrial Significance of 1 Hydroxymethyl 2 Methylcyclohexanol As a Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

Chemical intermediates are fundamental to the construction of more complex molecules, serving as molecular building blocks that are progressively modified to achieve a final target structure. Ideally, the bifunctional nature of 1-(hydroxymethyl)-2-methylcyclohexanol, containing both a primary and a tertiary alcohol on a stereochemically rich cyclohexane (B81311) scaffold, would suggest its utility in synthesizing a variety of complex organic structures. However, specific examples of its large-scale use or presence in key synthetic pathways are not readily found in the public domain.

The synthesis of active pharmaceutical ingredients (APIs) often relies on chiral pool synthesis or the use of versatile chiral building blocks. Cyclohexane rings are common motifs in drug molecules, and substituted cyclohexanols can be valuable intermediates. However, there is a lack of specific evidence in scientific journals and patent literature detailing the use of this compound as a key intermediate in the synthesis of named pharmaceutical compounds. While it is plausible that it could be used in proprietary synthetic routes not disclosed publicly, there is no basis in the available literature to confirm this.

The development of novel pesticides, herbicides, and other agrochemicals, as well as specialty chemicals such as polymers, coatings, and electronic materials, also heavily relies on unique molecular building blocks. The structural features of this compound could potentially impart desirable properties to end products. Nevertheless, a comprehensive search of the relevant literature does not yield specific instances of its use as a precursor in the production of commercial agrochemicals or specialty chemicals. The industrial significance of a chemical intermediate is often demonstrated by its presence in patents and process chemistry literature, which is not the case for this compound.

Research Utility in Mechanistic Organic Chemistry

Substituted cyclohexanols are frequently employed in academic research to study the mechanisms of chemical reactions, including stereoselectivity, reaction kinetics, and the influence of conformational effects. The fixed chair conformations of the cyclohexane ring and the stereochemical relationship between the hydroxyl and methyl groups in this compound could make it an interesting substrate for such studies. For instance, investigations into the mechanisms of dehydration, oxidation, or substitution reactions could provide valuable insights into fundamental organic chemistry principles.

However, a review of the literature reveals that other, more readily available or synthetically relevant cyclohexanol (B46403) derivatives, such as 2-methylcyclohexanol, are more commonly the subject of mechanistic studies. There are no prominent research articles or communications that focus on this compound to elucidate reaction mechanisms or to establish fundamental principles in organic chemistry.

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes for Stereoisomers

A primary focus of future research is the development of environmentally benign synthetic methodologies that minimize waste, avoid hazardous reagents, and reduce energy consumption. Key strategies include the use of aqueous media, organocatalysis, and asymmetric catalysis.

One promising approach involves the liquid-phase hydrogenation of substituted phenols using water as a solvent, which circumvents the need for volatile organic solvents. google.com This method can be highly selective, yielding either the corresponding substituted cyclohexanone (B45756) or cyclohexanol (B46403) depending on the catalyst, such as Raney nickel or palladium on activated carbon. google.com The low solubility of the products in water simplifies separation, contributing to a greener process. google.com

Further advancements are anticipated in the realm of organocatalysis, which utilizes small organic molecules to catalyze reactions, avoiding potentially toxic metal catalysts. chemistryresearches.irrsc.org For instance, solvent-free reactions catalyzed by bases like DBU have been shown to be effective in synthesizing highly substituted cyclohexanones, which are precursors to the target diol. chemistryresearches.ir Additionally, asymmetric transfer hydrogenation (ATH) presents a powerful tool for establishing the desired stereochemistry in chiral cyclohexanol precursors, offering high levels of enantioselectivity. mdpi.com

| Green Synthesis Strategy | Description | Potential Advantages | Relevant Precursor/Reaction |

| Aqueous Phase Hydrogenation | Using water as a solvent for the hydrogenation of phenolic precursors. google.com | Eliminates organic solvents, simplifies product separation, enhances safety. google.com | Synthesis of 2-methylcyclohexanone (B44802) or 2-methylcyclohexanol. |

| Organocatalysis | Employing metal-free small organic molecules as catalysts. chemistryresearches.ir | Avoids heavy metal contamination, often uses milder reaction conditions. chemistryresearches.irrsc.org | Synthesis of substituted cyclohexanone precursors. chemistryresearches.ir |

| Asymmetric Catalysis | Using chiral catalysts to selectively produce one stereoisomer. mdpi.com | High enantiomeric purity, reduces need for chiral resolution. | Asymmetric hydrogenation of cyclohexenones to form chiral cyclohexanols. mdpi.com |

| Catalytic Dihydroxylation | Using catalytic amounts of reagents like osmium tetroxide for diol formation. wikipedia.org | Reduces stoichiometric waste compared to older methods. | Conversion of an alkene precursor to a vicinal diol. wikipedia.org |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The bifunctional nature of 1-(Hydroxymethyl)-2-methylcyclohexanol, containing both a primary and a tertiary hydroxyl group, offers rich opportunities for exploring new chemical transformations and creating a diverse range of derivatives. As a diol, it can serve as a monomer for polymerization reactions to form polyesters and polyurethanes. wikipedia.org

Future work will likely focus on the selective functionalization of the two distinct hydroxyl groups. For example, acid-catalyzed intramolecular cyclization could yield novel cyclic ether structures. wikipedia.org Furthermore, the vicinal (1,2-diol) arrangement of the hydroxyl groups makes it an ideal candidate for forming acetal (B89532) or ketal protecting groups, which is a fundamental transformation in multi-step organic synthesis. wikipedia.org The exploration of oxidative transformations, potentially leading to ring-opening or rearrangement products, could also uncover new synthetic pathways. rsc.org For stereochemically pure isomers, their use as chiral building blocks or as scaffolds for developing new chiral ligands in asymmetric catalysis remains a significant area for investigation.

Advanced Computational Studies for Predictive Modeling and Materials Design

Computational chemistry is becoming an indispensable tool for accelerating research and development. Advanced computational studies are expected to play a crucial role in understanding and predicting the properties and reactivity of this compound.

Density Functional Theory (DFT) calculations can be employed to model reaction pathways and predict the stereochemical outcomes of synthetic steps, such as the hydride reduction of a 2-methylcyclohexanone precursor. researchgate.net Studies have shown that double hybrid functionals like B2PLYP-D3, combined with geometries optimized using other functionals like ωB97X-D, can accurately predict transition state energies and cis/trans product ratios. researchgate.net Such models help elucidate the delicate balance of torsional strain and noncovalent interactions that govern selectivity. researchgate.net

| Computational Method | Application Area | Specific Insights Provided |

| Density Functional Theory (DFT) | Reaction Mechanism & Stereoselectivity | Calculation of transition state energies, prediction of product ratios, understanding electronic structure. researchgate.netdntb.gov.ua |

| Molecular Docking | Bioactivity & Enzyme Catalysis | Predicting binding modes and affinities of derivatives to protein targets (e.g., enzymes, receptors). acs.org |

| Molecular Dynamics (MD) Simulations | Material Properties & System Behavior | Simulating the dynamic behavior of molecules over time, predicting conformational changes, modeling self-assembly. acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Correlating chemical structure with physical properties or biological activity to design new derivatives. pnu.ac.ir |

| AI-based Retrosynthesis | Synthetic Route Design | Proposing novel and efficient multi-step synthetic pathways to target molecules. arxiv.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a major trend in modern chemical synthesis, offering enhanced safety, control, and scalability. nih.govacs.org The synthesis of this compound and its derivatives is well-suited for this technology.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for reactions that are difficult to manage in batch, such as highly exothermic processes or those requiring very low temperatures. nih.gov This level of control often leads to higher yields, improved selectivity, and the ability to safely handle reactive intermediates. acs.orgnih.gov

The future will see the increasing integration of flow reactors with automated synthesis platforms. beilstein-journals.org These systems can incorporate real-time monitoring and feedback loops, enabling algorithms to self-optimize reaction conditions for maximum efficiency. beilstein-journals.org Automating multi-step syntheses by "telescoping" them into a continuous sequence without intermediate purification steps can dramatically reduce production time and waste, paving the way for more efficient and on-demand chemical manufacturing. nih.gov

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 1-(Hydroxymethyl)-2-methylcyclohexanol with high stereochemical purity?

- Methodology : Optimize reaction conditions using hydroboration-oxidation or catalytic hydrogenation (common for cyclohexanol derivatives). For stereochemical control, employ chiral catalysts or enantioselective reducing agents (e.g., CBS reduction). Monitor reaction progress via TLC and adjust solvent polarity (e.g., tetrahydrofuran for hydroboration). Post-synthesis, confirm enantiomeric excess using chiral HPLC or polarimetry .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodology :

Q. How should researchers purify this compound to minimize diastereomer contamination?

- Methodology : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate). For challenging separations, employ preparative HPLC with chiral stationary phases. Recrystallization in polar solvents (e.g., ethanol/water mixtures) can further enhance purity, as demonstrated in cyclohexanol derivative purifications .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and how can this be systematically tested?

- Methodology :

- Separate enantiomers via chiral chromatography .

- Test each isomer in in vitro bioassays (e.g., neuroprotection models using SH-SY5Y cells, as in ).

- Compare IC50 values and receptor binding affinities using molecular docking simulations to identify stereospecific interactions .

Q. How can discrepancies in reported reaction yields or byproduct formation for this compound be resolved?

- Methodology :

- Replicate experiments under controlled conditions (temperature, solvent, catalyst loading).

- Use advanced analytical tools (e.g., GC-MS or LC-MS) to detect trace byproducts.

- Cross-reference with X-ray data ( ) to confirm structural assignments and rule out polymorphism.

Q. What experimental approaches are recommended to investigate the neuroprotective mechanisms of this compound derivatives?

- Methodology :

- Perform oxidative stress assays (e.g., ROS detection in neuronal cells) .

- Evaluate mitochondrial membrane potential changes via JC-1 staining.

- Conduct transcriptomic or proteomic profiling to identify affected pathways (e.g., Nrf2/ARE signaling) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., cyclohexanemethanol in ).

- Use fume hoods for synthesis steps, wear nitrile gloves, and store in airtight containers away from oxidizers.

- Conduct toxicity screening using in vitro models (e.g., zebrafish embryos) as outlined in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.